molecular formula C7H6BrF2NO B13551581 4-Bromo-3-(difluoromethyl)-2-methoxypyridine

4-Bromo-3-(difluoromethyl)-2-methoxypyridine

Cat. No.: B13551581
M. Wt: 238.03 g/mol
InChI Key: YVWWEWPWPQGEAG-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethyl)-2-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, difluoromethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(difluoromethyl)-2-methoxypyridine typically involves the bromination of 3-(difluoromethyl)-2-methoxypyridine. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(difluoromethyl)-2-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

Major Products Formed

    Substitution Reactions: Products include 3-(difluoromethyl)-2-methoxypyridine derivatives with various substituents replacing the bromine atom.

    Oxidation Reactions: Products include 3-(difluoromethyl)-2-methoxypyridine aldehydes or carboxylic acids.

    Reduction Reactions: Products include 3-methyl-2-methoxypyridine.

Scientific Research Applications

4-Bromo-3-(difluoromethyl)-2-methoxypyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Agrochemicals: It serves as an intermediate in the synthesis of herbicides and fungicides.

    Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(difluoromethyl)-2-methoxypyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to target proteins, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but contains an aniline group instead of a pyridine ring.

    4-Bromo-3-(trifluoromethyl)benzoic acid: Contains a benzoic acid group instead of a methoxypyridine ring.

Uniqueness

4-Bromo-3-(difluoromethyl)-2-methoxypyridine is unique due to the presence of both difluoromethyl and methoxy groups on a pyridine ring. This combination imparts distinct chemical properties, such as enhanced metabolic stability and specific electronic effects, making it valuable for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C7H6BrF2NO

Molecular Weight

238.03 g/mol

IUPAC Name

4-bromo-3-(difluoromethyl)-2-methoxypyridine

InChI

InChI=1S/C7H6BrF2NO/c1-12-7-5(6(9)10)4(8)2-3-11-7/h2-3,6H,1H3

InChI Key

YVWWEWPWPQGEAG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1C(F)F)Br

Origin of Product

United States

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